2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one
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Overview
Description
2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one is an organic compound that features a benzoyl group attached to a cyclooctene ring and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the cyclooctene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Attachment of the phenylethanone moiety: This could be done through a series of substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions could convert the ketone groups to alcohols.
Substitution: Various substitution reactions could occur, particularly at the benzoyl or phenylethanone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Conditions might involve nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Activity: Research might explore any potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Polymer Synthesis: Possible use in the synthesis of polymers with specific characteristics.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound has biological activity, it might interact with specific molecular targets such as enzymes or receptors, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Benzoylcyclooct-3-en-1-one: Lacks the phenylethanone moiety.
1-Phenylethan-1-one: Lacks the cyclooctene and benzoyl groups.
Uniqueness
2-(2-Benzoylcyclooct-3-en-1-yl)-1-phenylethan-1-one is unique due to the combination of the cyclooctene ring, benzoyl group, and phenylethanone moiety, which may confer unique chemical and physical properties.
Properties
CAS No. |
160567-00-0 |
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Molecular Formula |
C23H24O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(2-benzoylcyclooct-3-en-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C23H24O2/c24-22(18-11-6-3-7-12-18)17-20-15-5-1-2-10-16-21(20)23(25)19-13-8-4-9-14-19/h3-4,6-14,16,20-21H,1-2,5,15,17H2 |
InChI Key |
FNNAGDBRNYPRST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C=CC1)C(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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